![molecular formula C15H9NO4S B5184371 2-(4-hydroxy-3-nitrobenzylidene)-1-benzothiophen-3(2H)-one](/img/structure/B5184371.png)
2-(4-hydroxy-3-nitrobenzylidene)-1-benzothiophen-3(2H)-one
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Overview
Description
2-(4-hydroxy-3-nitrobenzylidene)-1-benzothiophen-3(2H)-one, also known as NBThiophenone, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Scientific Research Applications
2-(4-hydroxy-3-nitrobenzylidene)-1-benzothiophen-3(2H)-onee has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit cytotoxic effects against cancer cells, anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, and neuroprotective effects by reducing oxidative stress.
Mechanism of Action
The mechanism of action of 2-(4-hydroxy-3-nitrobenzylidene)-1-benzothiophen-3(2H)-onee is not fully understood, but it is believed to involve the modulation of various signaling pathways that are involved in the pathogenesis of diseases. For example, in cancer cells, 2-(4-hydroxy-3-nitrobenzylidene)-1-benzothiophen-3(2H)-onee has been shown to induce apoptosis by activating the caspase cascade and inhibiting the Akt/mTOR signaling pathway.
Biochemical and Physiological Effects:
2-(4-hydroxy-3-nitrobenzylidene)-1-benzothiophen-3(2H)-onee has been shown to exhibit various biochemical and physiological effects, such as reducing oxidative stress, increasing antioxidant enzyme activity, and modulating the expression of various genes involved in disease pathogenesis. It has also been shown to exhibit low toxicity in animal models, making it a promising candidate for further preclinical and clinical studies.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(4-hydroxy-3-nitrobenzylidene)-1-benzothiophen-3(2H)-onee is its ease of synthesis and solubility in organic solvents, which makes it suitable for in vitro studies. However, its low water solubility and poor pharmacokinetic properties limit its use in in vivo studies. Additionally, further studies are needed to determine its toxicity profile and potential drug interactions.
Future Directions
For 2-(4-hydroxy-3-nitrobenzylidene)-1-benzothiophen-3(2H)-onee research include investigating its potential therapeutic applications in other diseases, optimizing its pharmacokinetic properties, and developing more potent and selective analogs. Additionally, the development of novel drug delivery systems may improve its bioavailability and efficacy in vivo.
In conclusion, 2-(4-hydroxy-3-nitrobenzylidene)-1-benzothiophen-3(2H)-onee is a promising synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. Its ease of synthesis and solubility in organic solvents make it suitable for in vitro studies, and its low toxicity profile makes it a promising candidate for further preclinical and clinical studies. However, further research is needed to optimize its pharmacokinetic properties and develop more potent and selective analogs.
Synthesis Methods
The synthesis of 2-(4-hydroxy-3-nitrobenzylidene)-1-benzothiophen-3(2H)-onee involves the condensation of 4-hydroxy-3-nitrobenzaldehyde with 2-acetylthiophene in the presence of a base catalyst. The resulting product is a yellow crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
properties
IUPAC Name |
(2E)-2-[(4-hydroxy-3-nitrophenyl)methylidene]-1-benzothiophen-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO4S/c17-12-6-5-9(7-11(12)16(19)20)8-14-15(18)10-3-1-2-4-13(10)21-14/h1-8,17H/b14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIXENINYQUBHV-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC(=C(C=C3)O)[N+](=O)[O-])S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C\C3=CC(=C(C=C3)O)[N+](=O)[O-])/S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxy-3-nitrobenzylidene)benzo[b]thiophen-3(2H)-one |
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